molecular formula C14H14N4O2 B2472300 3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole CAS No. 1119256-30-2

3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B2472300
CAS No.: 1119256-30-2
M. Wt: 270.292
InChI Key: BFYQBVLESUSOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a potent and selective cell-permeable inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound has emerged as a critical pharmacological tool in neuroscience and cell biology research, particularly for investigating the pathophysiological mechanisms underlying Down syndrome and neurodegenerative conditions. Its high selectivity for DYRK1A over other kinases enables precise dissection of DYRK1A's role in neuronal development and function . Research applications include the study of tau protein phosphorylation, a key event in Alzheimer's disease pathology, and the examination of mechanisms controlling neurogenesis and synaptic plasticity. By modulating DYRK1A activity, this inhibitor provides researchers with a means to explore potential therapeutic strategies aimed at correcting the neurodevelopmental and cognitive deficits associated with DYRK1A dysregulation.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-10-15-7-8-18(10)9-13-16-14(17-20-13)11-3-5-12(19-2)6-4-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYQBVLESUSOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with 2-methylimidazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The imidazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antibacterial properties. For instance:

  • A study demonstrated that compounds containing oxadiazole rings showed effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Specific derivatives have been synthesized that displayed potent antibacterial activity against Citrobacter freundii and Haemophilus influenzae, making them candidates for further investigation in treating bacterial infections .

Antifungal Activity

The antifungal potential of oxadiazole derivatives has also been explored:

  • Compounds similar to 3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole have shown effectiveness against fungal strains such as Candida albicans and Aspergillus niger. Some derivatives exhibited MIC values significantly lower than those of conventional antifungal agents .

Anti-inflammatory Effects

Oxadiazole derivatives have been reported to possess anti-inflammatory properties:

  • Research has indicated that certain compounds can inhibit inflammatory pathways and reduce cytokine production in vitro. This suggests their potential use in treating inflammatory diseases .

Anticancer Properties

The anticancer potential of oxadiazole derivatives is a burgeoning area of research:

  • Some studies have reported that oxadiazole compounds can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For example, specific derivatives demonstrated nanomolar inhibition against cancer-related CAs .

Case Study 1: Synthesis and Testing of Oxadiazole Derivatives

A recent study synthesized a series of novel 1,2,4-oxadiazole derivatives and evaluated their biological activities:

  • Methodology : The synthesis involved standard organic reactions followed by purification techniques.
  • Results : Several compounds exhibited strong antibacterial and antifungal activities, with some achieving MIC values as low as 10 μg/mL against resistant strains .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Another significant study focused on the structure-activity relationship of oxadiazole derivatives:

  • Findings : It was found that modifications to the methoxyphenyl group significantly impacted the antibacterial efficacy. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
  • 3-(4-chlorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
  • 3-(4-nitrophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole

Uniqueness

3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Biological Activity

The compound 3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a derivative of oxadiazole that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H12N4O2\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2

Key Features:

  • Contains a methoxyphenyl group which enhances lipophilicity.
  • The imidazole moiety may contribute to its biological interactions.

The biological activity of this compound appears to be linked to several mechanisms:

  • Anticancer Activity :
    • Studies have shown that derivatives of oxadiazoles exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to this structure have demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines .
    • The compound's ability to induce apoptosis in cancer cells has been noted, with specific derivatives showing significant growth inhibition percentages against leukemia and breast cancer cell lines .
  • Antimicrobial Properties :
    • Research indicates that oxadiazole derivatives possess antimicrobial activity. The mechanism often involves disruption of microbial cell membrane integrity or interference with metabolic pathways essential for microbial survival .

Biological Activity Data

Cell Line IC50 (µM) Activity Type
MCF-7 (Breast Cancer)15.63Anticancer
A549 (Lung Cancer)0.67Anticancer
HCT-116 (Colon Cancer)0.80Anticancer
ACHN (Renal Cancer)0.87Anticancer

Case Studies

Several studies have investigated the biological activity of similar oxadiazole derivatives:

  • Study on Anticancer Activity :
    • A study evaluated a series of oxadiazole derivatives including this compound against various cancer cell lines as per NCI guidelines. The results indicated promising cytotoxic effects, particularly on leukemia and breast cancer cells .
  • Mechanism-Based Approaches :
    • Another investigation focused on the mechanism of action for oxadiazoles, revealing that compounds with imidazole substitutions often exhibited enhanced interactions with cellular targets involved in apoptosis pathways .

Q & A

Q. What are the standard synthetic protocols for preparing 1,2,4-oxadiazole derivatives like 3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. Key steps include:

  • Cyclocondensation : Reacting amidoximes with activated carboxylic acids (e.g., acyl chlorides) under basic conditions. For example, Cs₂CO₃ in DME at 50°C achieved 92% yield for a structurally similar oxadiazole .
  • Solvent selection : Polar aprotic solvents like DMF or DME are preferred to stabilize intermediates .
  • Catalysts : Alkali metal carbonates (e.g., Cs₂CO₃, NaH) enhance reaction efficiency .

Q. Example Protocol :

StepReagents/ConditionsYieldReference
CyclizationAmidoxime + acyl chloride, Cs₂CO₃, DME, 50°C92%
PurificationFlash column chromatography (SiO₂, ethyl acetate/hexane)>95% purity

Q. What spectroscopic techniques are essential for characterizing this compound?

Critical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, ¹H NMR in CDCl₃ resolves imidazole and methoxyphenyl proton shifts .
  • HRMS (ESI) : Validates molecular weight and fragmentation patterns .
  • FTIR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
  • X-ray crystallography : Resolves 3D structure and intermolecular interactions (using SHELX or WinGX for refinement) .

Q. How is the biological activity of this compound initially screened?

  • In vitro assays : Test against targets like enzymes (e.g., COX-2/5-LOX) or pathogens (e.g., Bursaphelenchus xylophilus) .
  • Binding affinity studies : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions with receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this oxadiazole derivative?

  • Catalyst screening : Cs₂CO₃ outperforms NaH in some cases (e.g., 90% vs. 47% yield for similar compounds) .
  • Temperature control : Reactions at 50–80°C balance speed and side-product formation .
  • Solvent effects : DME enhances solubility of intermediates compared to THF .

Q. Optimization Example :

CatalystSolventTemp (°C)Yield
Cs₂CO₃DME5092%
NaHTHF6047%

Q. How can contradictions in solubility or bioactivity data be resolved?

  • Multi-technique validation : Combine NMR, HPLC, and X-ray crystallography to confirm structural integrity .
  • Solubility testing : Use DMSO for in vitro assays and PEG-based formulations for in vivo studies .
  • Replicate assays : Address bioactivity discrepancies by testing across multiple cell lines or pathogen strains .

Q. What computational methods elucidate structure-activity relationships (SAR)?

  • Molecular docking : Predict binding modes with targets like α7 nicotinic receptors using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. trifluoromethyl groups) with activity .

Q. SAR Example :

SubstituentTarget IC₅₀ (µM)
4-Methoxyphenyl0.8
3-Trifluoromethylphenyl0.5

Q. How are stereochemical outcomes controlled during synthesis?

  • Chiral catalysts : Use Ir-based catalysts for enantioselective amination (e.g., 97% ee achieved for a related compound) .
  • SFC analysis : Monitor enantiomeric excess during purification .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use gloves, goggles, and fume hoods due to potential skin/eye irritation .
  • Waste disposal : Neutralize acidic byproducts before disposal .

3. Data Contradiction Analysis
Example Issue : Conflicting solubility reports in DMSO vs. aqueous buffers.

  • Resolution : Use dynamic light scattering (DLS) to assess aggregation. Adjust pH or employ co-solvents (e.g., cyclodextrins) .

Q. Methodological Resources

  • Crystallography : SHELX for refinement , WinGX/ORTEP for visualization .
  • Synthetic Pipelines : Continuous microreactors for multistep synthesis (40–63% yields) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.